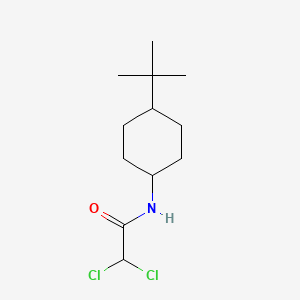
Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- is a chemical compound with a complex structure that includes a tert-butyl group attached to a cyclohexyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- typically involves the reaction of 4-tert-butylcyclohexylamine with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve the required quality and yield. The process may also include steps such as crystallization, filtration, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: A related compound with similar structural features but different functional groups.
N-(4-tert-butylcyclohexyl)acetamide: Another related compound with a similar core structure but lacking the dichloro substitution.
Uniqueness
Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
37794-81-3 |
|---|---|
Molecular Formula |
C12H21Cl2NO |
Molecular Weight |
266.20 g/mol |
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2,2-dichloroacetamide |
InChI |
InChI=1S/C12H21Cl2NO/c1-12(2,3)8-4-6-9(7-5-8)15-11(16)10(13)14/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
SLDNYOBJCBGWDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















